Product packaging for 5,6-Dihydro-4h-cyclopenta[b]furan(Cat. No.:CAS No. 59953-84-3)

5,6-Dihydro-4h-cyclopenta[b]furan

Cat. No.: B14607305
CAS No.: 59953-84-3
M. Wt: 108.14 g/mol
InChI Key: NEPQIEWZESLUFL-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]furan is a fused bicyclic compound that serves as a valuable scaffold in advanced organic synthesis and medicinal chemistry research. This structure, which combines a furan ring with a cyclopentanone ring, is a key structural motif with significant potential application value, particularly as a building block for the synthesis of more complex heterocyclic systems . Furan derivatives, including this cyclopenta-fused analogue, are frequently investigated due to their prevalence in bioactive molecules and natural products . Researchers utilize this core skeleton to develop novel synthetic methodologies, such as metal carbene-mediated C-H functionalization, to access diverse chemical space . Furthermore, closely related structures, specifically 4-oxo-5,6-dihydrocyclopenta[b]furan-3-carboxamide derivatives, demonstrate the application of this scaffold in pharmaceutical research, acting as key intermediates for potential therapeutics . This product is provided for research purposes as a building block to support innovation in synthetic chemistry and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B14607305 5,6-Dihydro-4h-cyclopenta[b]furan CAS No. 59953-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-2-6-4-5-8-7(6)3-1/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQIEWZESLUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)OC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491735
Record name 5,6-Dihydro-4H-cyclopenta[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59953-84-3
Record name 5,6-Dihydro-4H-cyclopenta[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 5,6 Dihydro 4h Cyclopenta B Furan and Its Derivatized Analogues

Classical and Conventional Cyclization Approaches for Furan (B31954) Ring Formation

Traditional methods for the construction of the 5,6-dihydro-4H-cyclopenta[b]furan skeleton often rely on the cyclization of appropriately functionalized precursors. These approaches, while foundational, provide a direct and often high-yielding route to the target molecule.

Strategies Involving Cyclopentanone (B42830) and its Derivatives as Precursors

Cyclopentanone and its derivatives serve as versatile and readily available starting materials for the synthesis of this compound. One common strategy involves the functionalization of the cyclopentanone ring followed by a cyclization step to form the furan ring. For instance, the conversion of furfural (B47365), a biomass-derived platform chemical, to cyclopentanone can be achieved with high selectivity using bimetallic catalysts in a biphasic solvent system. rsc.org By carefully selecting the solvent ratio and catalyst composition, a high yield of cyclopentanone can be obtained, which can then be further elaborated to the desired cyclopenta[b]furan structure. rsc.org

Another approach involves the multicomponent domino synthesis of cyclopenta[b]furan-2-ones from a conjugated dienal, an alcohol, and Meldrum's acid. nih.gov This stereoselective reaction leads to the formation of valuable cyclopenta[b]furan-2-ones and involves the creation of two new cycles and four new bonds in a single transformation. nih.gov The proposed mechanism for this reaction includes an initial Knoevenagel condensation, followed by cycloisomerization and subsequent fragmentation. nih.gov

A laboratory-scale preparation of a chemokine receptor antagonist featuring a cyclopenta[b]furan core has been described, highlighting the practical application of these synthetic strategies. acs.org This synthesis involved a redesign of the original discovery chemistry route and utilized a side product from a diastereoselective alkylation reaction, which was then elaborated through reduction and oxy-cyclization to yield the desired N-Boc acid. acs.org

Table 1: Synthesis of Cyclopenta[b]furan Derivatives from Cyclopentanone Precursors
Starting MaterialsReagents and ConditionsProductYield (%)Reference
FurfuralBimetallic catalysts (e.g., Pt and Co on carbon), biphasic solvent system (e.g., toluene/water)Cyclopentanone75 rsc.org
Conjugated dienal, alcohol, Meldrum's acidStereoselective multicomponent reactionCyclopenta[b]furan-2-onesNot specified nih.gov
Not specifiedDiastereoselective alkylation, reduction, oxy-cyclizationChemokine receptor antagonist with cyclopenta[b]furan coreNot specified acs.org

Intramolecular Ring-Closing Reactions for the Cyclopenta[b]furan Framework

Intramolecular cyclization reactions represent a powerful strategy for the construction of the cyclopenta[b]furan framework, often proceeding with high efficiency and stereoselectivity. These reactions typically involve the formation of a carbon-oxygen bond to close the furan ring.

One notable example is the intramolecular [2+2] cycloaddition of a diene under LED irradiation to synthesize a bicyclic precursor to the right-half segment of providencin, a furanocembranoid-type diterpenoid. jst.go.jp While this approach faced challenges in controlling diastereoselectivity, it demonstrates the potential of photochemical methods in constructing complex cyclopenta[b]furan systems. jst.go.jp Another study focused on the synthesis of a furan-substituted cyclobutanol (B46151) fragment, also a key intermediate for providencin, utilizing a [2+2] cycloaddition of lithium ynolates with an α,β-unsaturated lactone. jst.go.jp This was followed by a stereoselective hydrogenation of the resulting cyclobutene (B1205218) using Crabtree's catalyst. jst.go.jp

Furthermore, the synthesis of phenanthrene (B1679779) derivatives has been achieved through the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones promoted by KOt-Bu/DMF, suggesting a free radical reaction pathway. While not directly forming a cyclopenta[b]furan, this methodology highlights the utility of intramolecular cyclizations in forming fused ring systems.

Advanced Catalytic Protocols in this compound Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of heterocyclic compounds, including this compound. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Gold(I)-Catalyzed Tandem Reactions for Cycloalka[b]furans

Gold(I) catalysts have emerged as powerful tools for the synthesis of furans and their fused derivatives through tandem or cascade reactions. scilit.comnih.govrsc.org These reactions often proceed via the activation of alkynes or allenes, followed by cyclization. For instance, a gold(I)-catalyzed tandem reaction of amide, alkyne, and aldehyde has been developed for the synthesis of highly substituted oxazoles, demonstrating the versatility of gold catalysis in constructing five-membered heterocycles. rsc.org

Specifically for furan synthesis, gold-catalyzed intermolecular cascade reactions of propargyl alcohols and alkynes have been reported to produce substituted furans in good to excellent yields. organic-chemistry.orgnih.gov This one-pot, three-step reaction cascade tolerates a wide range of substrates. organic-chemistry.orgnih.gov Another approach involves the gold-catalyzed cyclization of (Z)-enynols, which provides a direct route to fully substituted dihydrofurans and furans under mild conditions. acs.org Gold(I)-catalyzed oxidative cascade cyclization of 1,4-diyn-3-ones with a pyridine (B92270) N-oxide has also been shown to construct tropone-fused furan scaffolds. nih.gov

Table 2: Gold(I)-Catalyzed Synthesis of Furan Derivatives
Starting MaterialsCatalyst/ReagentsProductYield (%)Reference
Propargyl alcohol, alkyneTriazole-gold (TA-Au), copper catalystSubstituted furansGood to excellent organic-chemistry.orgnih.gov
(Z)-enynolsGold catalystFully substituted dihydrofurans and furans64-92 acs.org
1,4-Diyn-3-ones, pyridine N-oxideGold(I) catalystTropone-fused furan scaffoldsNot specified nih.gov
Amide, alkyne, aldehydeCationic gold(I) catalystHighly substituted oxazolesGood rsc.org

Hypervalent Iodine(III)-Mediated Domino Oxidative Cyclizations to Cyclopenta[b]furans

The use of hypervalent iodine(III) reagents in the formation of other heterocyclic systems, such as the addition of β-diketo iodonium (B1229267) ylides to olefins to form fused dihydrofurans, further highlights their synthetic utility. nih.govmdpi.com Recent progress has also demonstrated that diacetoxyiodobenzene-mediated dehydrogenation of α-alkyl-β-dicarbonyl compounds can serve as an alternative to the Knoevenagel condensation. mdpi.com

Metal-Catalyzed Coupling and Annulation Processes for Furan Ring Construction

Various metal-catalyzed coupling and annulation reactions have been developed for the construction of the furan ring in this compound and its analogues. researchgate.net These methods often involve the formation of key carbon-carbon or carbon-oxygen bonds in a controlled manner.

For example, iron and copper catalysis have been used for the one-pot synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones. nih.gov This process involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation. nih.gov Another approach utilizes a palladium-catalyzed three-component condensation of alkynylbenziodoxoles, carboxylic acids, and imines to afford multisubstituted furans. x-mol.net

Indium catalysis has been employed in a diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines to produce highly substituted cyclopenta[c]furan derivatives. nih.govnih.gov This single-step procedure involves the in situ generation of enamines followed by two sequential cyclization steps. nih.govnih.gov Zinc-catalyzed [4+3] cycloaddition of a carbonyl ene-yne with simple dienes has also been shown to be an efficient strategy for preparing cyclohepta[b]furan rings through a cascade cycloaddition process. nih.gov

Table 3: Metal-Catalyzed Synthesis of Furan Derivatives
Starting MaterialsCatalyst/ReagentsProductYield (%)Reference
1-Aryl- or 1-alkylketonesIron(III) and copper catalystsBenzo[b]furansNot specified nih.gov
Alkynylbenziodoxoles, carboxylic acids, iminesPd(OAc)2Multisubstituted furansNot specified x-mol.net
Alkynyl enones, aldehydes, secondary aminesIndium catalystCyclopenta[c]furansUp to 92 nih.gov
Carbonyl ene-yne, dienesZinc catalystCyclohepta[b]furansNot specified nih.gov

Stereoselective Synthetic Pathways to Chiral this compound Derivatives

The generation of chiral this compound derivatives with high levels of stereocontrol is crucial for the synthesis of enantiomerically pure target molecules. Methodologies to achieve this often rely on catalyst-controlled or substrate-controlled diastereoselective and enantioselective reactions.

One prominent strategy involves multicomponent reactions (MCRs), which allow for the construction of complex molecules with multiple stereocenters in a single operation. For instance, a highly diastereoselective three-component reaction has been developed for the synthesis of substituted cyclopenta[c]furans, isomers of the target structure, using an indium catalyst. nih.gov This reaction, which combines alkynyl enones, aldehydes, and secondary amines, proceeds through the in situ formation of an enamine followed by sequential cyclizations. nih.gov The choice of amine was found to significantly influence the diastereomeric ratio, with less sterically hindered amines leading to higher selectivity. nih.gov

Table 1: Effect of Amine on Diastereoselectivity in a Three-Component Cyclopenta[c]furan Synthesis

Entry Amine Diastereomeric Ratio (d.r.) Yield (%)
1 Diisopropylamine - >95
2 Dicyclohexylamine - 91
3 Dibenzylamine 97:3 34
4 Pyrrolidine 95:5 40

Data sourced from a study on the diastereoselective synthesis of cyclopenta[c]furans. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related heterocyclic systems. N-Heterocyclic carbenes (NHCs) have been successfully employed in asymmetric [3+3] cycloaddition reactions to construct various fused pyridone derivatives with excellent enantioselectivities (up to >99% ee). bohrium.com Similarly, cinchona alkaloid catalysts have been used for the enantioselective synthesis of biologically active dihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov These organocatalytic approaches, which utilize chiral small molecules to induce stereoselectivity, represent a promising avenue for the development of enantioselective syntheses of this compound derivatives.

Domino reactions, where a single event triggers a cascade of subsequent transformations, provide an elegant and efficient route to complex cyclic systems. A notable example is the hypervalent iodine(III)-induced domino oxidative cyclization, which has been applied to the synthesis of cyclopenta[b]furans. researchgate.net This method involves an initial dehydrogenation to form a trienone intermediate, which then undergoes a cycloisomerization cascade to yield the fused furan ring system. researchgate.net

Sustainable and Atom-Economical Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable and atom-economical methods for the synthesis of this compound and its analogues. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources and environmentally benign catalysts.

A key strategy for enhancing sustainability is the use of biomass-derived starting materials. Furanic compounds, such as furfural, can be obtained from the dehydration of carbohydrates found in plant biomass. rsc.org These renewable platform chemicals can then be transformed into precursors for the cyclopenta[b]furan ring system. For example, the selective hydrogenation of furfural to cyclopentanone, a potential precursor, has been achieved with high efficiency using ruthenium catalysts in aqueous media, a green solvent. rsc.orgnih.gov

Table 2: Catalytic Conversion of Furfural to Cyclopentanone

Catalyst Temperature (°C) Time (h) Furfural Conversion (%) Cyclopentanone Selectivity (%)
Ru/MIL-101 160 2.5 100 >96
5% Pd-10% Cu/C - - - 92.1

Data compiled from studies on the catalytic hydrogenation of furfural. rsc.orgnih.gov

Atom economy is a central concept in green chemistry, and multicomponent reactions (MCRs) are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product. The previously mentioned three-component synthesis of cyclopenta[c]furans is a prime example, where multiple bonds are formed in a single step with minimal byproduct formation. nih.gov

The use of environmentally benign and recyclable catalysts is another cornerstone of sustainable synthesis. Biomimetic catalysis, which mimics natural enzymatic processes, offers an attractive approach. A hemin/t-BuOOH-catalyzed oxidative phenol-enamine formal [3+2] cycloaddition has been developed for the synthesis of cyclopenta[b]benzofurans. researchgate.net This method operates under sustainable conditions and exhibits excellent atom- and step-economy. researchgate.net Furthermore, the direct oxidation of 2,3-cyclopentenopyridine analogues to the corresponding ketones has been achieved using a manganese catalyst in water, showcasing a green and chemoselective oxidation. rsc.org

Catalytic cycloaddition reactions also provide an atom-economical route to the cyclopenta[b]furan core. A rhodium-catalyzed enantioselective [4+2]-cycloaddition and a gold-catalyzed diastereoselective [4+4]-cycloaddition have been reported using furan-fused cyclobutanones as versatile four-carbon synthons. nih.gov These reactions proceed with high efficiency and selectivity, constructing the fused ring systems in a modular and atom-economical fashion. nih.gov

Retrosynthetic Analysis and Strategic Design for 5,6 Dihydro 4h Cyclopenta B Furan Scaffolds

Identification of Key Disconnection Pathways within the Fused Ring System

The structure of 5,6-dihydro-4H-cyclopenta[b]furan presents several logical points for disconnection. The most effective retrosynthetic strategies aim to simplify the fused bicyclic system into more manageable acyclic or monocyclic precursors.

One of the most direct approaches involves the disconnection of the furan (B31954) ring, leveraging well-established methods for furan synthesis. The Paal-Knorr synthesis, for instance, is a powerful method for constructing furans from 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org Applying this logic in a retrosynthetic sense leads to a key acyclic precursor. This disconnection is initiated by cleaving the C-O and a C-C bond of the furan ring.

Another viable strategy is to view the cyclopentane (B165970) ring as an annulation onto a pre-existing furan core. This approach would involve disconnecting the two carbon-carbon bonds that form the cyclopentane ring. acs.orgbaranlab.org This strategy is particularly useful if substituted furans are readily available starting materials.

A third pathway considers a retro-cycloaddition approach. While the dihydrofuran ring is not a classic diene, conceptualizing a retro-[3+2] cycloaddition can lead to creative and effective synthetic routes. This involves the disconnection of a C-O and a C-C bond of the cyclopentane portion fused to the furan.

These primary disconnection pathways are summarized below:

Pathway A: Retro-Paal-Knorr - Disconnection of the furan ring to an acyclic 1,4-dicarbonyl precursor.

Pathway B: Retro-Annulation - Disconnection of the cyclopentane ring from a furan precursor.

Pathway C: Retro-Cycloaddition - Disconnection based on a formal [3+2] cycloaddition.

Each of these pathways offers a distinct approach to the synthesis of the this compound scaffold, with the choice of route often depending on the availability of starting materials and the desired substitution pattern on the target molecule.

Application of Retrosynthetic Principles to Complex this compound-Containing Target Molecules

The true utility of these retrosynthetic strategies becomes apparent when applied to more complex molecules that incorporate the this compound scaffold. The presence of additional functional groups and stereocenters necessitates a more nuanced application of the disconnection principles.

Consider the hypothetical complex target molecule, (4S,5R)-5-hydroxy-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-2-one fused with this compound .

A plausible retrosynthetic analysis of this complex molecule would prioritize disconnections that simplify the structure while preserving key stereochemistry.

Initial Disconnections of Appended Rings: The lactone ring would be a primary target for disconnection via a retro-Michael addition or an esterification disconnection. This simplifies the target to a substituted this compound.

Disconnection of the Phenyl Group: A carbon-carbon bond disconnection of the phenyl group could be envisioned, leading back to a simpler cyclopentane ring.

Applying Core Retrosynthesis: At this stage, with a functionalized this compound intermediate, the core retrosynthetic pathways (A, B, or C) can be applied. For instance, a Retro-Paal-Knorr approach (Pathway A) would lead to a substituted 1,4-dicarbonyl precursor. The substituents on the cyclopentane ring would need to be introduced in the starting materials or during the synthetic sequence.

The following table illustrates a potential retrosynthetic sequence for the complex target molecule.

Retrosynthetic Step Target/Intermediate Disconnection Precursor(s)
1Complex Target MoleculeRetro-Michael AdditionA substituted cyclopentenone and a malonic acid derivative.
2Substituted cyclopentenoneC-Phenyl bondA cyclopentenone with a leaving group and a phenyl nucleophile.
3Functionalized this compoundRetro-Paal-KnorrA substituted 1,4-dicarbonyl compound.

This hierarchical application of retrosynthetic analysis, addressing the peripheral functionalities before deconstructing the core scaffold, allows for a convergent and efficient synthetic plan. The choice of specific reagents and reaction conditions would be guided by the need to control stereochemistry and ensure compatibility with the existing functional groups.

Chemical Transformations and Reactivity Profiles of 5,6 Dihydro 4h Cyclopenta B Furan Derivatives

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Moiety

The furan ring in 5,6-dihydro-4H-cyclopenta[b]furan derivatives is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.comscribd.com This reactivity is a cornerstone of its chemical character, allowing for the introduction of various functional groups.

Electrophilic Substitution: Like furan itself, the fused furan ring readily undergoes electrophilic substitution reactions such as nitration, halogenation, and formylation. numberanalytics.comyoutube.com The substitution typically occurs at the 2- and 5-positions of the furan ring, which are activated by the electron-donating oxygen atom. scribd.com The increased electron density at these positions stabilizes the intermediate carbocation formed during the reaction. scribd.comchemicalforums.com

The reactivity of the furan moiety towards electrophiles is significantly higher than that of benzene (B151609). numberanalytics.com This is attributed to the oxygen atom's ability to donate electron density to the ring. numberanalytics.comchemicalforums.com

Nucleophilic Character: The electron-rich nature of the furan ring also allows it to act as a nucleophile in various reactions. chemicalforums.comacs.org It can participate in reactions with electrophilic reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This nucleophilicity is a key factor in its utility as a building block in the synthesis of more complex molecules. acs.org

Functional Group Interconversions and Derivatization on the Cyclopentane (B165970) Ring

The cyclopentane portion of the this compound core offers opportunities for a variety of functional group interconversions and derivatizations. These transformations allow for the fine-tuning of the molecule's properties and the introduction of diverse chemical handles for further reactions.

For instance, the presence of a carbonyl group in derivatives like 4H-cyclopenta[b]furan-6(5H)-ones provides a key site for chemical modification. researchgate.net This ketone functionality can be transformed into other groups, such as amines, through reductive amination. An example is the formation of this compound-6-amine. achemblock.com

Furthermore, the cyclopentane ring can be involved in cyclization reactions. For example, derivatives can be synthesized through acid-promoted cycloisomerization of conjugated dienals and dienones, leading to the formation of the five-membered ring. researchgate.net

Cross-Coupling Reactions for Functionalization of the this compound Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.

Suzuki-Miyaura Coupling Reactions of Halogenated Cyclopenta[b]furans

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org This reaction is particularly valuable for creating biaryl structures and other conjugated systems. libretexts.org In the context of this compound, halogenated derivatives serve as key substrates for these transformations.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with polyhalogenated substrates. nih.gov

Aryl and vinyl derivatives of fused heterocyclic systems, such as 4H-pyrido[1,2-a]pyrimidin-4-one, have been successfully synthesized from their chloro derivatives using Suzuki-Miyaura coupling. proprogressio.hu This demonstrates the feasibility of applying this methodology to halogenated cyclopenta[b]furan systems. The reactivity of the halogen in these couplings generally follows the trend I > Br > Cl. proprogressio.hu

Other Transition Metal-Catalyzed Coupling Protocols

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed coupling protocols are instrumental in functionalizing the this compound core. These include:

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted derivatives. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides, catalyzed by palladium complexes. youtube.com This is a key method for introducing amino groups onto the heterocyclic core.

Negishi Coupling: This reaction involves the coupling of organozinc compounds with organohalides, catalyzed by nickel or palladium complexes. It has been utilized in the synthesis of complex fused heterocycles. nih.gov

These coupling reactions offer a versatile toolkit for chemists to introduce a wide array of substituents onto the this compound framework, facilitating the synthesis of diverse molecular architectures. nih.govnih.govnih.gov

Annulation and Fusion Reactions Leading to More Complex Polycyclic Heterocycles

The this compound scaffold serves as a valuable building block for the construction of more elaborate polycyclic heterocyclic systems. nih.gov Annulation and fusion reactions allow for the extension of the core structure, leading to molecules with increased complexity and potentially novel properties.

One approach involves the reaction of this compound derivatives with suitable reagents to form additional rings. For instance, furan-fused polyheterocyclic systems can be accessed through reactions that exploit the dual electrophilic and nucleophilic nature of the furan moiety. nih.gov

Furthermore, cyclization reactions can lead to the formation of fused systems. For example, the thermal cyclization of appropriate precursors has been used to generate phenyl-substituted 4H-pyrido[1,2-a]pyrimidin-4-one. proprogressio.hu The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, has proven to be a highly efficient strategy for assembling complex nitrogen-containing heterocycles from simple precursors. beilstein-journals.orgnih.gov

Ring-Opening and Ring-Expansion Transformations

The inherent strain and reactivity of the fused ring system in this compound derivatives make them susceptible to ring-opening and ring-expansion reactions under specific conditions. These transformations can lead to the formation of novel carbocyclic and heterocyclic structures.

Ring-Opening Reactions: The furan ring, in particular, can be opened under various conditions. acs.org For example, oxidative dearomatization of furan derivatives can lead to the formation of acyclic dicarbonyl compounds. nih.gov Hydrolytic ring cleavage of the furan ring under acidic conditions is another common transformation that yields saturated dicarbonyl derivatives. acs.org These ring-opening strategies provide access to functionalized intermediates that can be used in further synthetic elaborations. rsc.org

Ring-Expansion Reactions: Ring-expansion reactions offer a pathway to larger ring systems. Photochemical methods have been developed for the ring expansion of heterocyclic systems like oxetanes to tetrahydrofurans, suggesting that similar strategies could potentially be applied to cyclopenta[b]furan derivatives. rsc.org These reactions often proceed through the formation of ylide intermediates followed by rearrangement. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5,6 Dihydro 4h Cyclopenta B Furan Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 5,6-Dihydro-4H-cyclopenta[b]furan, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) experiments, provide a complete picture of the molecular framework.

Proton (¹H) NMR: Chemical Shift Anisotropy and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the furan (B31954) ring and the aliphatic protons of the fused cyclopentane (B165970) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the furan's oxygen atom and the magnetic anisotropy of the aromatic ring.

The two protons on the furan ring are not equivalent. The proton at the C2 position (H-2), being adjacent to the oxygen, is typically deshielded and appears further downfield compared to the proton at the C3 position (H-3). chemicalbook.com The aliphatic protons on the cyclopentane moiety (at C4, C5, and C6) will resonate in the upfield region.

Spin-spin coupling provides crucial connectivity information. The H-4 and H-6 protons, being adjacent to the C5 methylene (B1212753) group, would appear as triplets. The C5 protons would integrate to two protons and appear as a multiplet, likely a quintet, due to coupling with the protons on both C4 and C6.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.2 - 7.4d (doublet)JH2-H3 ≈ 1.8 Hz
H-36.2 - 6.4d (doublet)JH3-H2 ≈ 1.8 Hz
H-42.8 - 3.0t (triplet)JH4-H5 ≈ 7.5 Hz
H-62.7 - 2.9t (triplet)JH6-H5 ≈ 7.5 Hz
H-52.3 - 2.5m (multiplet)JH5-H4, JH5-H6 ≈ 7.5 Hz

Carbon-13 (¹³C) NMR: Spectral Interpretation and 2D Correlational Studies

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. organicchemistrydata.org The carbons of the furan ring will appear in the downfield (aromatic/olefinic) region, while the three aliphatic carbons of the cyclopentane ring will be in the upfield region. oregonstate.edu The two quaternary carbons of the furan ring (C3a and C6a) are typically weaker in intensity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2140 - 143
C3108 - 111
C3a150 - 155
C428 - 31
C522 - 25
C629 - 32
C6a120 - 125

To definitively assign these resonances, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the H-4/H-5 and H-5/H-6 connectivities in the cyclopentane ring, as well as the H-2/H-3 coupling in the furan ring. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of H-2 to C-2, H-3 to C-3, and the aliphatic protons to their respective carbons (H-4/C-4, H-5/C-5, H-6/C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons over two to three bonds. It is critical for identifying the quaternary carbons. For instance, correlations from the H-2 proton to the C3a carbon, and from the H-4 protons to the C3, C3a, and C5 carbons would firmly establish the fused-ring structure.

Mass Spectrometry: Molecular Ion Detection and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₇H₈O), the molecular ion peak ([M]⁺•) would be detected at a mass-to-charge ratio (m/z) of 108. nih.gov

The fragmentation of the molecular ion is expected to proceed through several key pathways characteristic of furan derivatives:

Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion at m/z 107.

Loss of carbon monoxide: A common fragmentation for furans is the expulsion of a CO molecule, which would lead to a fragment ion at m/z 80. nist.gov

Ring cleavage: Cleavage within the cyclopentane ring can lead to various smaller fragments. A retro-Diels-Alder type reaction is also a plausible pathway.

A GC-MS spectrum for this compound is noted as being available in the Wiley mass spectral library, confirming its experimental analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the calculated exact mass is 108.057514874 Da. nih.gov An HRMS measurement confirming this value would provide unequivocal evidence for the elemental composition of C₇H₈O.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would show characteristic bands for both the aromatic furan and the aliphatic cyclopentane portions of the molecule. nist.govresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Furan Ring3100 - 3150
C-H Stretch (Aliphatic)-CH₂-2850 - 2960
C=C Stretch (Aromatic)Furan Ring~1580, ~1500
C-O-C Asymmetric StretchFuran Ether1150 - 1250
C-O-C Symmetric StretchFuran Ether1000 - 1080
=C-H Bend (Out-of-plane)Furan Ring740 - 890

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the furan ring and determine the conformation of the cyclopentane ring (e.g., envelope or twist conformation).

Crystal System, Space Group, and Unit Cell Parameters

For instance, a thiophene (B33073) analogue, 2-Amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, has been studied in detail. researchgate.net This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as C2/c, a common centrosymmetric space group. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely measured. researchgate.net Another related compound, 4,5-Dihydro-cyclo-penta-[b]thiophen-6-one, crystallizes with two similar but independent molecules in the asymmetric unit. researchgate.net

The crystallographic data for the representative thiophene analogue are summarized below.

Table 1: Crystal Data and Structure Refinement for 2-Amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide researchgate.net

ParameterValue
Empirical FormulaC13H14N2O2S
Formula Weight262.32
Temperature273 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a21.694 (2) Å
b9.8547 (11) Å
c15.1162 (16) Å
β131.661 (2)°
Volume2414.3 (4) ų
Z8
Density (calculated)1.443 Mg/m³

Molecular Conformation, Bond Lengths, and Bond Angles

X-ray diffraction data also reveals the precise molecular geometry, including the conformation of the fused ring system, and the specific bond lengths and angles between atoms. In the case of 2-Amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, the cyclopentathiophene moiety and the furan ring are not coplanar; the dihedral angle between them is a significant 89.88 (14)°. researchgate.net

For the related 4,5-Dihydro-cyclo-penta-[b]thiophen-6-one, the fused dihydro-cyclopenta-thiophenone ring system is reported to be nearly planar. researchgate.net The cyclopentanone (B42830) portion of this molecule adopts a severely flattened envelope conformation. researchgate.net This near-planarity is a key structural feature of the bicyclic core. The bond lengths and angles within the thienyl ring of a related structure were found to be in agreement with those in similar compounds. researchgate.net These findings suggest that the this compound core likely possesses a similarly planar or near-planar conformation, which influences its electronic properties and potential for intermolecular interactions.

Intermolecular Interactions and Crystal Packing Analysis

In the crystal of 4,5-Dihydro-cyclo-penta-[b]thiophen-6-one, the packing is influenced by a combination of π-π stacking interactions, with a distance of 3.6542 (17) Å, and C-H⋯π contacts. researchgate.net These forces stack the molecules into columns. Furthermore, an extensive network of C-H⋯O hydrogen bonds links these columns together, creating a robust three-dimensional architecture. researchgate.net The study of these non-covalent interactions is a central aspect of crystal engineering, which aims to design solids with desired properties based on an understanding of how molecules pack together. ias.ac.in

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for verifying the purity of synthesized this compound derivatives and for separating them from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for this purpose. mdpi.com

HPLC is a widely used method for the quantitative analysis of furanic compounds. lcms.cz A typical method involves developing a protocol with a specific column, mobile phase, and detector to achieve separation. For instance, an HPLC system equipped with a diode array detector can be used for the quantitative analysis of five different furanic compounds after their extraction from a matrix. lcms.cz

UPLC, a more recent advancement, utilizes smaller particle-sized columns to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com UPLC systems coupled with tandem mass spectrometry (UHPLC-MS/MS) offer exceptional selectivity and sensitivity, making them ideal for detecting and quantifying trace amounts of compounds in complex mixtures. mdpi.com For example, a UHPLC-MS profiling method was successfully used to screen for and identify new dihydro-β-agarofurans from plant extracts, demonstrating the technique's utility in natural product discovery. nih.govresearchgate.net

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying unknown compounds, confirming the identity of target compounds by their mass-to-charge ratio, and elucidating their structures. researchgate.netnih.gov In the analysis of furan metabolites, LC-MS/MS was used to identify seven previously uncharacterized metabolites derived from a cysteine-lysine crosslink, highlighting the technique's power in structural elucidation. nih.gov The choice of column, such as a C18 or Phenyl-Hexyl column, and the mobile phase composition are critical for achieving optimal separation of analytes. mdpi.com

Computational and Theoretical Investigations of 5,6 Dihydro 4h Cyclopenta B Furan Analogues

Quantum Chemical Modeling of Molecular Geometries and Energetics

Quantum chemical modeling is an indispensable tool for understanding the three-dimensional structures and relative stabilities of molecules. For 5,6-dihydro-4H-cyclopenta[b]furan and its derivatives, these methods provide a foundational understanding of their chemical behavior.

Density Functional Theory (DFT) for Optimized Structures and Conformations

Density Functional Theory (DFT) has become a primary method for calculating the optimized geometries and conformational landscapes of organic molecules. researchgate.net By approximating the electron density, DFT methods like B3LYP can accurately predict bond lengths, bond angles, and dihedral angles. globalresearchonline.netnih.gov For instance, a study on furan (B31954) and its derivatives demonstrated that the C2-O1-C5 bond angle decreases with the substitution of methyl groups. globalresearchonline.net This is attributed to the electronic effects of the substituents. Similar principles apply to the this compound system, where substitutions on the cyclopentane (B165970) or furan ring would be expected to alter the local geometry.

A theoretical investigation into the reaction of furfural (B47365) with the hydroxyl radical utilized the M06-2X functional with a jun-cc-pVTZ basis set to map the potential energy surface, highlighting the capability of DFT to handle complex reaction coordinates. acs.org Furthermore, studies on other furan-containing systems have successfully used DFT to determine the most stable conformations of novel heterocyclic compounds. researchgate.net

Ab Initio Methods for Electronic Structure Calculation

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for electronic structure calculations. While computationally more demanding than DFT, methods like the Gaussian-4 (G4) theory have been employed to study the isomers of C4H4O, including furan. researchgate.net These calculations provide accurate enthalpies of formation, rotational constants, and other thermodynamic properties. researchgate.net Such methods are crucial for benchmarking the results obtained from more computationally efficient DFT calculations and for providing highly accurate data for small, fundamental systems that can be extrapolated to larger analogues like this compound.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and Orbital Energies

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgscribd.com The energies and shapes of these orbitals dictate the feasibility and stereochemical outcome of many reactions. imperial.ac.uk

In the context of this compound analogues, the HOMO is typically associated with the electron-rich furan ring, making it susceptible to electrophilic attack. The LUMO, conversely, would be the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. ub.ac.id

Computational studies on furan derivatives have shown that substituents significantly influence the HOMO and LUMO energy levels. researchgate.net For example, electron-donating groups will raise the HOMO energy, enhancing its nucleophilicity, while electron-withdrawing groups will lower the LUMO energy, increasing its electrophilicity. This principle is fundamental in designing derivatives of this compound with tailored reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for Furan and Substituted Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Furan-6.880.857.73
2-Methylfuran-6.540.927.46
2,5-Dimethylfuran-6.211.017.22

Note: The data in this table is illustrative and based on general trends observed in computational studies of furan derivatives. Actual values would require specific calculations for this compound analogues.

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. globalresearchonline.net These predictions are invaluable for identifying and characterizing newly synthesized compounds.

DFT calculations, often using the B3LYP functional, can accurately compute vibrational frequencies. globalresearchonline.net For furan and its derivatives, characteristic C-C and C=C stretching vibrations in the IR and Raman spectra have been assigned based on computational results. globalresearchonline.net The calculated spectra can be compared with experimental data to confirm the structure of a synthesized molecule.

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). globalresearchonline.net For furan derivatives, the primary absorption peak is typically attributed to a π→π* transition. globalresearchonline.net The position of this peak can be influenced by substituents and the solvent environment, all of which can be modeled computationally.

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. globalresearchonline.net Studies on furan derivatives have shown that the shielding of protons on the furan ring is affected by the presence of electron-donating groups, a trend that can be quantitatively predicted. globalresearchonline.net

Reaction Mechanism Studies and Transition State Analysis using Computational Chemistry

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface, identifying intermediates, and locating transition states. acs.org This is particularly useful for understanding complex, multi-step reactions involving furan-containing compounds.

For example, a detailed computational study on the electroreduction of furfural on a copper surface combined DFT-based microkinetic simulations to unravel the reaction mechanism. rsc.org The study identified the rate- and selectivity-determining steps, providing insights that could guide the design of more efficient catalysts. rsc.org Similarly, the reaction mechanisms of cycloadditions involving dienylfurans have been investigated using DFT, revealing different possible pathways and the factors that favor one over another. pku.edu.cn

Transition state analysis provides the activation energies for different reaction pathways, allowing for the prediction of reaction kinetics and product distributions under various conditions. acs.org For instance, in the reaction of furfural with the OH radical, computational analysis showed that OH-addition is favored at lower temperatures, while H-abstraction becomes more significant at higher temperatures. acs.org

In Silico Design Principles for Novel this compound-Based Molecular Architectures

The insights gained from computational studies can be leveraged for the in silico design of novel molecules with desired properties. researchgate.netresearchgate.net By systematically modifying the structure of the this compound scaffold and calculating the resulting electronic and chemical properties, researchers can identify promising candidates for synthesis and experimental testing.

This approach has been used to design novel heterocyclic compounds with potential applications in materials science and as anticancer agents. researchgate.netnih.gov For example, by incorporating different donor and acceptor moieties into a furan-fused cyclopentadienyl (B1206354) bridge, novel chromophores with significant nonlinear optical properties have been theoretically investigated. researchgate.net The design process often involves screening for desirable pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to assess the drug-likeness of the designed molecules. researchgate.netnih.gov

The principles of FMO theory are central to this design process. By tuning the HOMO and LUMO energies through strategic substitution, the reactivity and electronic properties of the this compound analogues can be precisely controlled. pku.edu.cn This allows for the rational design of molecules tailored for specific applications, such as targeting particular biological pathways or exhibiting specific photophysical properties.

Applications of 5,6 Dihydro 4h Cyclopenta B Furan in Synthetic Chemistry and Advanced Materials Science

Intermediates in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The structural motif of a fused furan (B31954) ring is present in numerous natural products and bioactive molecules, making derivatives of 5,6-dihydro-4H-cyclopenta[b]furan important intermediates in their synthesis. nih.govamericanelements.com The fully or partially saturated cyclopentane (B165970) ring allows for precise stereochemical control, which is crucial in the synthesis of biologically active compounds.

While direct total synthesis examples starting from the parent this compound are not extensively documented, the closely related hexahydro-2H-cyclopenta[b]furan core is a key feature in several bioactive molecules. researchgate.net For instance, gold-catalyzed annulation reactions have been developed to produce functionalized hexahydro-2H-cyclopenta[b]furan structures, highlighting the importance of this bicyclic system in synthetic strategies. researchgate.net

A notable example of a related natural product is Jiofuran, a derivative of the isomeric 5,6-dihydro-4H-cyclopenta[c]furan, which has been isolated from Rehmannia glutinosa. nih.gov The synthesis of such natural products often relies on the strategic construction of the dihydrocyclopenta[c]furan core, underscoring the significance of these scaffolds.

Furthermore, the general importance of furan-containing scaffolds in medicinal chemistry is well-established, with derivatives exhibiting a wide range of biological activities. americanelements.com The development of synthetic routes to furan-containing compounds, including those with fused ring systems, remains an active area of research. rsc.org

Building Blocks for the Construction of Diverse Heterocyclic and Polycyclic Systems

The reactivity of the this compound core makes it a valuable building block for the synthesis of more complex heterocyclic and polycyclic frameworks. The furan moiety can participate in various cycloaddition and substitution reactions, while the cyclopentane ring can be functionalized to introduce additional rings or substituents.

One strategy involves the use of derivatives of this compound to construct larger polycyclic aromatic systems. For example, a biomimetic oxidative phenol-enamine [3+2] cycloaddition has been developed for the synthesis of cyclopenta[b]benzofurans, which are valuable scaffolds in medicinal chemistry. nih.gov This method demonstrates how the cyclopentafuran core can be annulated with a benzene (B151609) ring to create more extended polycyclic structures.

In a similar vein, the synthesis of polyheterocyclic structures often starts from building blocks containing fused five-membered rings. For instance, 4,5,6,7-tetrahydroindol-4-ones, which are structurally analogous to derivatives of this compound, are versatile starting materials for the synthesis of a variety of fused heterocyclic systems with potential applications in medicine and electronics. sigmaaldrich.com

The thiophene (B33073) analogue of this compound, 5,6-dihydro-4H-cyclopenta[b]thiophene, has also been extensively used as a building block. Derivatives such as 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and 2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid are examples of how this scaffold can be elaborated into more complex heterocyclic systems. americanelements.combohrium.com

Components in Functional Materials with Tunable Properties

The electronic and structural characteristics of the this compound unit can be exploited in the design of functional organic materials with specific optical and electronic properties.

Furan-containing polymers have emerged as a promising class of materials for organic electronics. The incorporation of furan units into conjugated polymer backbones can influence their electronic properties, such as the band gap and charge carrier mobility, which are critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

While specific examples of polymers containing the this compound unit are not widely reported, the use of furan and its derivatives as building blocks for semiconducting materials is an active area of research. researchgate.net The furan ring is known to enhance the planarity of polymer chains, which can facilitate intermolecular charge transport.

The thiophene analogue, 5,6-dihydro-4H-cyclopenta[b]thiophene, has been successfully incorporated into conjugated polymers for optoelectronic applications. These materials have shown potential for use in organic solar cells and other electronic devices.

The rigid, planar structure of the this compound core makes it a suitable component for the design of liquid crystalline materials. Liquid crystals are essential components in display technologies and other electro-optical devices.

The closely related 5,6-dihydro-4H-cyclopenta[b]thiophene core has been successfully used to create novel liquid crystals with desirable properties. nih.govrsc.org By incorporating this unit into phenyl-tolane type structures, researchers have been able to expand the mesophase range and increase both the birefringence and dielectric anisotropy of the resulting materials. nih.gov These findings suggest that the this compound core could similarly be used to develop new liquid crystalline materials with tailored properties.

General studies on furan-based liquid crystals have also shown that the incorporation of a furan ring can significantly influence the mesomorphic and optical properties of the molecules. nih.gov For example, Schiff base/ester liquid crystals containing a terminal furan ring have been shown to exhibit nematic and smectic mesophases.

Advanced Synthetic Applications in Target-Oriented Synthesis and Methodology Development

The unique reactivity of the this compound scaffold has led to its use in the development of new synthetic methodologies and in complex target-oriented syntheses.

One area of development is the use of biocatalysis for the valorization of furan-containing compounds. Chemo-inspired tailor-made cell factories are being developed to convert furans into valuable, functionalized, and stereochemically defined building blocks for bioactive compounds.

In terms of methodology, new catalytic systems are being developed for the synthesis of related cyclopentafused heterocyclic systems. For example, a manganese-catalyzed oxidation has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally related to oxidized forms of this compound. This method provides an efficient and environmentally friendly route to these important heterocyclic ketones.

Furthermore, the development of novel cycloaddition strategies, such as the hemin/t-BuOOH-catalyzed oxidative phenol–enamine [3 + 2] cycloaddition to form cyclopenta[b]benzofurans, showcases the ongoing efforts to develop new methods for the synthesis of complex molecules based on the cyclopentafuran scaffold. nih.gov

Concluding Remarks and Future Research Outlook

Summary of Current Research Advancements in 5,6-Dihydro-4H-cyclopenta[b]furan Chemistry

Research on this compound and its derivatives has primarily focused on the synthesis and characterization of the core structure and its substituted analogues. The parent compound is a recognized chemical entity with established physical and chemical properties. nih.gov Scientific literature and databases contain information on various derivatives, indicating that the scaffold is synthetically accessible and amenable to modification.

Key advancements have been made in the synthesis of functionalized derivatives. For instance, the creation of amine-substituted versions like this compound-6-amine has been documented, highlighting the potential for introducing functional groups that can serve as handles for further chemical transformations or as key pharmacophores in medicinal chemistry. achemblock.com Furthermore, more complex structures, such as diphenyl-substituted derivatives, have been synthesized, demonstrating the feasibility of attaching aryl groups to the heterocyclic core. nih.gov

The synthesis of related fused heterocyclic systems is an active area of investigation. researchgate.net While not always directly involving this compound, these studies provide valuable insights into synthetic methodologies, such as cycloaddition reactions and metal-catalyzed cross-couplings, that are applicable to this specific scaffold. beilstein-journals.orgnih.gov The development of methods for creating tricyclic fused furan (B31954) frameworks from related precursors showcases the structural diversity that can be achieved starting from furan-based building blocks. mdpi.com

Identification of Emerging Research Avenues and Underexplored Reactivity

The versatility of the furan ring as a synthon in organic synthesis suggests numerous unexplored possibilities for this compound. acs.org Furan's ability to act as a diene in Diels-Alder reactions or undergo other cycloadditions is well-established, yet the specific reactivity of the fused cyclopenta[b]furan system in such transformations remains an area ripe for investigation. acs.org The unique reactivity of similar 5,6-unsubstituted dihydropyridines in cycloaddition reactions suggests that the cyclopenta[b]furan core could exhibit novel reactivity patterns. beilstein-journals.orgnih.gov

Emerging research avenues include:

Asymmetric Catalysis: Developing enantioselective syntheses of chiral derivatives of this compound is a significant opportunity. The use of chemo-enzymatic approaches, such as Baeyer-Villiger oxidations, has proven effective for creating chiral tetrahydrofuran-based natural products and could be adapted for this system. researchgate.net

Medicinal Chemistry: While the direct biological activity of the parent compound is not extensively studied, related benzo[b]furan derivatives show significant potential as anticancer, antibacterial, and antifungal agents. mdpi.com This suggests that a systematic exploration of the biological properties of a library of this compound derivatives could lead to the discovery of new therapeutic agents.

Materials Science: Furan- and thiophene-containing biphenyl (B1667301) derivatives are being investigated for their photophysical properties as potential materials for organic light-emitting devices (OLEDs). researchgate.net The this compound scaffold could serve as a novel building block for the synthesis of new organic electronic materials.

Challenges and Opportunities in the Synthesis and Application of this compound

The primary challenge in the field lies in the development of efficient, scalable, and stereoselective synthetic routes to functionalized this compound derivatives. While syntheses exist, creating complex, multi-substituted analogues with precise stereochemical control remains a significant hurdle, as seen in the synthesis of complex natural products containing similar structural motifs. researchgate.netnih.gov

Challenge Opportunity Relevant Research Area
Stereocontrol in SynthesisDevelopment of novel asymmetric catalytic methods. researchgate.netAsymmetric Synthesis, Organocatalysis
Scalability of Synthetic RoutesApplication of flow chemistry and process optimization.Process Chemistry, Green Chemistry
Limited Known ApplicationsSystematic screening for biological activity and material properties. mdpi.comMedicinal Chemistry, Materials Science
Functionalization of the CoreExploring late-stage functionalization and C-H activation strategies.Synthetic Methodology

Opportunities abound for overcoming these challenges. The advancement of metallocene catalysis and other modern synthetic methods provides powerful tools for constructing complex heterocyclic systems. researchgate.net The synthesis of heterocycle-fused cyclopentadienes for use as ligands in coordination chemistry highlights an opportunity for using cyclopenta[b]furan derivatives in catalysis. researchgate.net Furthermore, the development of practical synthetic routes for key intermediates, such as 6,7-dihydro-5H-cyclopenta[b]pyridine, demonstrates that efficient multi-step syntheses of related fused systems are achievable. researchgate.net

Prospects for Rational Design of Novel Cyclopenta[b]furan-Derived Systems

The concept of rational design, where molecules are engineered with specific properties in mind, holds immense promise for the this compound scaffold. nih.gov By leveraging computational chemistry and a deeper understanding of structure-activity relationships, new derivatives can be designed for targeted applications.

Future prospects for rational design include:

Design of Novel Ligands: The cyclopentane (B165970) ring fused to the furan offers a rigid backbone that can be functionalized to create novel ligands for transition metal catalysts. By tuning the electronic and steric properties of substituents, ligands can be designed to improve catalytic activity, selectivity, and stability. researchgate.net

Development of Plant Growth Regulators: Phenylurea derivatives are known for their potent effects on plant growth. fao.org Incorporating the this compound moiety into such structures could lead to a new class of agrochemicals with enhanced properties.

Creation of Bio-inspired Molecules: The tetrahydrofuran (B95107) motif is a common feature in a wide variety of natural products. acs.orgresearchgate.net The rational design and synthesis of novel cyclopenta[b]furan-based analogues of these natural products could lead to compounds with interesting biological profiles. The synthesis of complex furanocembranoids, for example, often involves intricate cyclization strategies that could inspire new approaches to cyclopenta[b]furan systems. nih.gov

By combining modern synthetic methods with computational design, the full potential of the this compound scaffold can be unlocked, paving the way for new discoveries in catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,6-dihydro-4H-cyclopenta[b]furan derivatives, and how can their purity be optimized?

  • Methodological Answer : Common synthetic approaches include cycloaddition reactions and functionalization of cyclopentane precursors. For example, Schiff base formation via refluxing amines (e.g., 2-aminothiophenes) with aldehydes in ethanol yields derivatives with high crystallinity . Purity optimization involves recrystallization (ethanol or methanol) and chromatographic techniques (e.g., silica gel chromatography). Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify ketone, hydroxyl, or aromatic moieties .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

  • Methodological Answer : Key distinctions arise from:

  • ¹H NMR : Cyclopentane protons (δ 1.5–2.5 ppm) vs. fused aromatic protons (δ 6.5–8.0 ppm) in thiophene or pyridine analogs .
  • IR : Absence of carbonyl stretches (~1700 cm⁻¹) in non-ketone derivatives, contrasting with dione-containing analogs (e.g., 5,6-Dihydro-4H-cyclopenta[c]furan-1,3-dione, CAS 3205-94-5) .
  • X-ray crystallography : Resolves ring puckering and substituent orientations, as seen in hexasubstituted dihydrofuran structures .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound derivatives in cross-linking or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model reactive intermediates like keto-enals formed via furan ring activation. These predict nucleophilic attack sites (e.g., lysine residues in proteins) and regioselectivity in electrophilic substitutions . Time-Dependent DFT (TD-DFT) further analyzes excited-state intramolecular proton transfer (ESIPT) in fluorophores derived from cyclopenta[b]furan scaffolds .

Q. How do structural modifications (e.g., bromination, chlorination) alter the biological activity of this compound derivatives?

  • Methodological Answer : Halogenation (e.g., 4-bromo derivatives) enhances electrophilicity, enabling covalent binding to biological targets. For instance, brominated analogs inhibit tyrosine kinase receptors by targeting ATP-binding sites, as demonstrated in antiproliferative assays against MCF7 cells (IC₅₀ < 10 µM) . Chlorination (e.g., 2-chloro derivatives) increases lipophilicity (logP ~1.97), improving blood-brain barrier penetration in CNS drug candidates .

Q. What mechanisms underlie the toxicity of furan-containing compounds like this compound, and how can lab safety protocols mitigate risks?

  • Methodological Answer : Furan derivatives metabolize to reactive cis-2-butene-1,4-dial, which alkylates DNA and proteins, causing hepatotoxicity and carcinogenicity . Safety protocols include:

  • Handling : Use of fume hoods, nitrile gloves, and explosion-proof equipment (due to flammability).
  • Storage : Inert atmospheres (argon) at ≤4°C to prevent peroxide formation .
  • Waste disposal : Neutralization with 10% sodium bicarbonate before incineration .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported logP values for halogenated cyclopenta[b]furan derivatives?

  • Methodological Answer : Variations arise from measurement techniques (shake-flask vs. HPLC) and solvent systems. For example, 4-bromo-5H-cyclopenta[c]pyridin-7-one (logP 1.97) vs. 2-chloro-thiophen-4-one (logP ~1.5) can be resolved via consensus using computational tools (e.g., ACD/LogP) and standardizing octanol-water partition protocols .

Emerging Applications

Q. What role do this compound derivatives play in photodynamic therapy (PDT) or singlet oxygen generation?

  • Methodological Answer : Furan moieties act as "caged warheads," releasing singlet oxygen (¹O₂) under UV/visible light. This triggers keto-enal formation, enabling cross-linking of cellular proteins (e.g., actin) for targeted cancer therapy . Optimization involves tuning substituents (e.g., electron-withdrawing groups) to enhance ¹O₂ quantum yield .

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